molecular formula C11H10ClF3O3 B3142330 2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester CAS No. 502607-03-6

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

Cat. No. B3142330
CAS RN: 502607-03-6
M. Wt: 282.64 g/mol
InChI Key: OGEAYQREQMSDCA-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester” is a complex organic compound. It contains a trifluoro group, which is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules . It also contains a 4-chlorophenyl group, which is a common moiety in various drugs and pesticides .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the trifluoro group might undergo nucleophilic substitution, and the ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. These properties include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a trifluoro group act by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Proper handling and storage are crucial to minimize risks .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or other fields .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O3/c1-2-18-9(16)10(17,11(13,14)15)7-3-5-8(12)6-4-7/h3-6,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEAYQREQMSDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester
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2-(4-Chlorophenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

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